

Navigating the Stereochemical Landscape of 1-(Cbz-amino)cyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(Cbz-amino)cyclohexanecarboxylic acid

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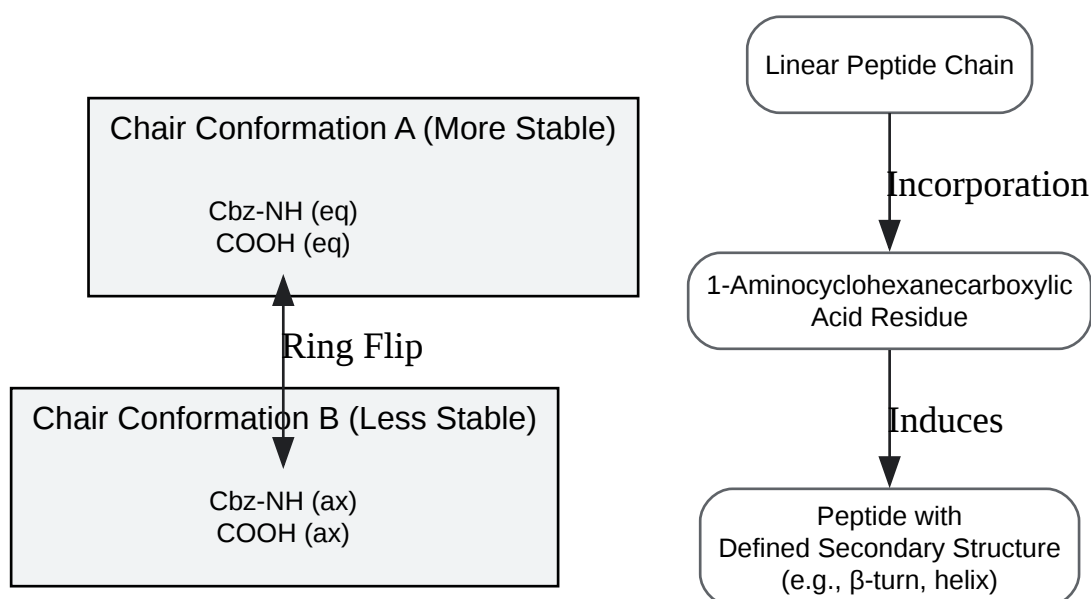
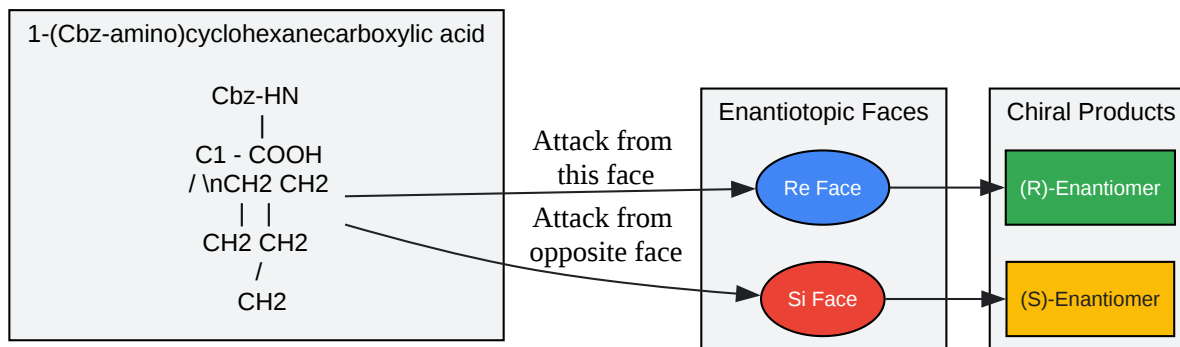
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of **1-(Cbz-amino)cyclohexanecarboxylic acid**. While the molecule itself is achiral, its rigid cyclic structure and prochiral nature make it a valuable scaffold in asymmetric synthesis and peptide design. This document will delve into the conformational analysis of the cyclohexane ring, its use in the synthesis of chiral derivatives, and its influence on peptide secondary structure.

The Achiral Nature of 1-(Cbz-amino)cyclohexanecarboxylic Acid

Contrary to what its complex structure might suggest, **1-(Cbz-amino)cyclohexanecarboxylic acid** is an achiral molecule. This is due to the presence of a plane of symmetry that bisects the molecule through the C1-C4 axis of the cyclohexane ring. As a result, the molecule is superimposable on its mirror image.

However, the carbon atom C1 is a prochiral center. The two faces of the cyclohexane ring, when viewed from the C1 position, are enantiotopic. This means that the addition of a substituent to one face of the ring will lead to the formation of one enantiomer, while addition to the opposite face will produce the other enantiomer. This prochirality is the foundation of its utility in asymmetric synthesis.



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- To cite this document: BenchChem. [Navigating the Stereochemical Landscape of 1-(Cbz-amino)cyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173627#stereochemistry-of-1-cbz-amino-cyclohexanecarboxylic-acid>]

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